molecular formula C19H18N4O2 B2812491 Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1203258-07-4

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2812491
CAS No.: 1203258-07-4
M. Wt: 334.379
InChI Key: OMAVSMZDHRWMIJ-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperazine ring, which is further substituted at the 4-position with a 6-phenylpyrimidin-4-yl moiety.

Properties

IUPAC Name

furan-2-yl-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(17-7-4-12-25-17)23-10-8-22(9-11-23)18-13-16(20-14-21-18)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAVSMZDHRWMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding with the target molecules. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, synthetic strategies, physicochemical properties, and biological activities.

Structural Variations
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Evidence ID
Target Compound Pyrimidine 6-Phenylpyrimidin-4-yl, furan-2-yl C₂₀H₁₉N₅O₂ 385.40 -
Compound 42 Thienopyrimidine 2,7-Dimethylbenzo[4,5]thieno[2,3-d]pyrimidin-4-yl, furan-2-yl C₂₀H₁₈N₄O₂S 378.12
Compound 53 Pyrazolo[4,3-d]pyrimidine 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl, furan-2-yl C₁₇H₁₆N₆O₂ 352.35
Compound 27 Thienopyrimidine 7,7-Dimethyl-2-(2-morpholinoethyl)tetrahydrothieno[2,3-d]pyrimidin-4-yl, furan-2-yl C₂₇H₃₄N₆O₃S 546.67
ZINC000015767717 Pyrimidine 4-[[4-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl, 5-(4-nitrophenyl)furan-2-yl C₂₃H₂₀F₃N₃O₄ 483.42

Key Observations :

  • Core Heterocycle: The target compound’s pyrimidine core is replaced with thienopyrimidine (e.g., Compound 42) or pyrazolopyrimidine (Compound 53) in analogs, altering electronic properties and steric bulk .
  • Substituents: The 6-phenyl group in the target is substituted with methyl (Compound 42) or morpholinoethyl (Compound 27) groups in analogs, impacting lipophilicity and receptor binding .
  • Piperazine Modifications : Substituents on the piperazine ring vary widely, including sulfonyl () and phenethyl groups (), which influence solubility and target affinity .

Common Themes :

  • Use of 1-(2-furoyl)piperazine as a key building block .
  • Purification via silica gel chromatography or medium-pressure liquid chromatography .
Physicochemical Properties
Compound Melting Point (°C) logP Polar Surface Area (Ų) Key Spectroscopic Data (NMR/MS) Evidence ID
Target - ~2.5* ~60* - -
Compound 53 176–178 1.82 37.24 $ ^1H $ NMR (CDCl₃): δ 8.20 (s, 1H, pyrimidine-H)
Compound 42 - - - $ ^{13}C $ NMR: δ 170.9 (C=O), 164.8 (thienopyrimidine)
K940-0635 - 1.82 37.24 MS (ES+): m/z 257.29

Notes:

  • The target’s estimated logP and polar surface area are inferred from analogs like K940-0635, which shares the furan-piperazine motif .
  • Melting points for analogs range from 158–229°C, influenced by substituent rigidity and hydrogen-bonding capacity .

Biological Activity

Furan-2-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and the research findings surrounding its pharmacological properties.

Compound Structure and Properties

The molecular formula of this compound is C23H23N5OC_{23}H_{23}N_{5}O with a molecular weight of 417.5 g/mol. The compound features a furan ring, a piperazine moiety, and a phenylpyrimidine substituent, which contribute to its diverse biological activity.

PropertyValue
Molecular FormulaC23H23N5O
Molecular Weight417.5 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with furan and pyrimidine derivatives. Various methods have been reported in literature, highlighting the versatility of the synthetic approaches used to obtain this compound.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant activity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer and leukemia models, with IC50 values indicating potent activity at low concentrations.

Case Study: Breast Cancer Cell Line Inhibition
A study evaluated the effects of this compound on MCF7 breast cancer cells, showing an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in these cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies indicate that it may interact with key proteins involved in cancer cell signaling pathways, such as tyrosine kinases and other oncogenic targets.

Comparative Analysis with Related Compounds

To better understand its unique biological profile, a comparative analysis with structurally similar compounds was conducted:

Compound NameKey FeaturesBiological Activity
4-(Furanyl)-piperazin-1-oneSimpler structure without phenylpyrimidineModerate antibacterial activity
4-(Phenoxy)-piperazin-1-oneDifferent substituentLimited anticancer activity
Furan-based derivativesVarious substitutionsAntimicrobial and anticancer properties

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